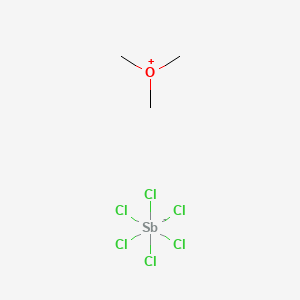
Trimethyloxonium hexachloroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyloxonium hexachlorantimonate is a light brown powder. (NTP, 1992) It is a powerful alkylating agent.
Applications De Recherche Scientifique
Thermal Decomposition in Methanol Conversion : Trimethyloxonium hexachloroantimonate is studied for its role in the thermal decomposition of trimethyloxonium salts, particularly in the conversion of methanol into hydrocarbons. This process occurs in the 50-350°C temperature range and involves C-C bond formation at high temperatures under radical-type reaction conditions (Rimmelin, Brenner, Fischer, & Sommer, 1986).
Preparation of Crystalline Aromatic Cation-Radical Salts : this compound acts as a selective oxidant for aromatic donors, enabling the preparation and isolation of crystalline paramagnetic salts for X-ray structure determination of various aromatic cation radicals (Rathore, Kumar, Lindeman, & Kochi, 1998).
Formation of Methyl Ethyl Ether : This compound is involved in the formation of methyl ethyl ether through a reaction with a strongly hindered base, attributing this to the formation of an oxygen ylide followed by a Stevens-type rearrangement or intermolecular methylation (Rimmelin, Taghavi, & Sommer, 1984).
Reactions with Potassium t-Butoxide : Research also includes the study of the reactions of thiomethoxymethyl hexachloroantimonate with potassium t-butoxide and other bases, elucidating the mechanism of the process and its products (Olofson & Hansen, 1971).
Photophysical and Theoretical Investigations : Treatment of [8]cycloparaphenylene with the oxidant triethyloxonium hexachloroantimonate resulted in an isolable radical cation, the photophysical properties of which were investigated, showing the presence of absorptions indicative of a delocalized, quinoidal carbon nanohoop (Golder, Wong, & Jasti, 2013).
Profiling of Organic Acids : In chromatography, trimethyloxonium tetrafluoroborate, a related compound, is used as a derivatising agent to transform urinary organic acids into methyl esters, providing an alternative to hazardous substances like diazomethane (Liebich & Gešele, 1999).
Propriétés
Numéro CAS |
54075-76-2 |
|---|---|
Formule moléculaire |
C3H9Cl6OS |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
hexachloroantimony(1-);trimethyloxidanium |
InChI |
InChI=1S/C3H9O.6ClH.Sb/c1-4(2)3;;;;;;;/h1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
YAHNDGAYGJSBJE-UHFFFAOYSA-H |
SMILES |
C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
SMILES canonique |
C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
| 54075-76-2 | |
Pictogrammes |
Irritant; Environmental Hazard |
Numéros CAS associés |
43625-65-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


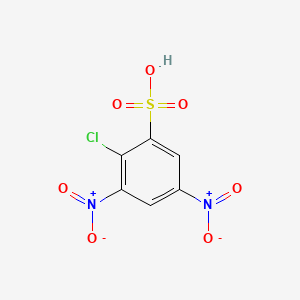
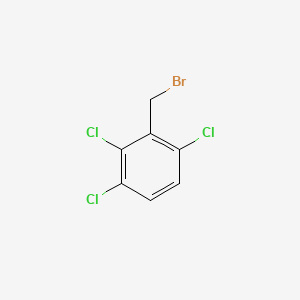
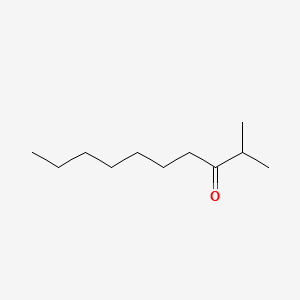





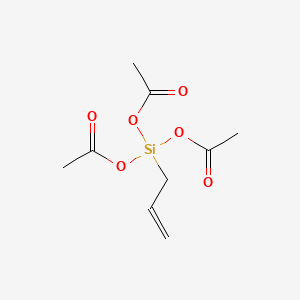
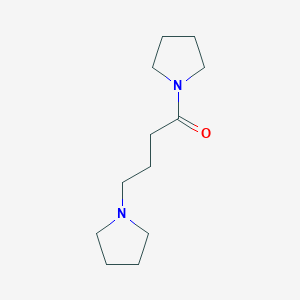
![Octadecane, 1,1',1''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B1617679.png)
![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)
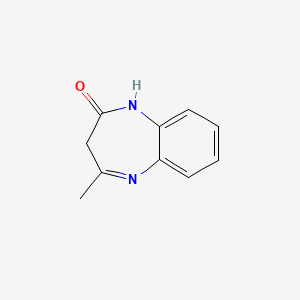
![2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1617685.png)
